![molecular formula C13H21NO4 B14302767 3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) CAS No. 114607-52-2](/img/structure/B14302767.png)
3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) is an organic compound with a complex structure that includes a 4-methylphenyl group and two propane-1,2-diol groups connected by an azanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) typically involves the reaction of 4-methylphenylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which is then opened by a nucleophilic attack from a second molecule of 4-methylphenylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3’-[(4-Chlorophenyl)azanediyl]di(propane-1,2-diol): Similar structure but with a chlorine substituent on the aromatic ring.
3,3’-[(4-Nitrophenyl)azanediyl]di(propane-1,2-diol): Contains a nitro group instead of a methyl group on the aromatic ring.
3,3’-[(4-Methoxyphenyl)azanediyl]di(propane-1,2-diol): Features a methoxy group on the aromatic ring.
Uniqueness
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
114607-52-2 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-[N-(2,3-dihydroxypropyl)-4-methylanilino]propane-1,2-diol |
InChI |
InChI=1S/C13H21NO4/c1-10-2-4-11(5-3-10)14(6-12(17)8-15)7-13(18)9-16/h2-5,12-13,15-18H,6-9H2,1H3 |
InChI Key |
PFYLLOLAEGILCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CO)O)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
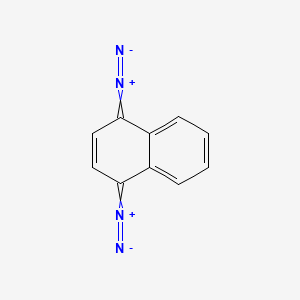

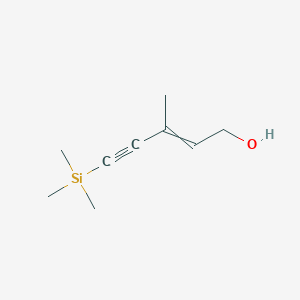
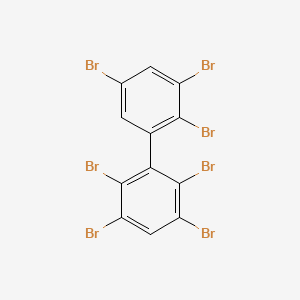

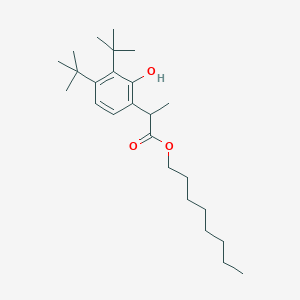
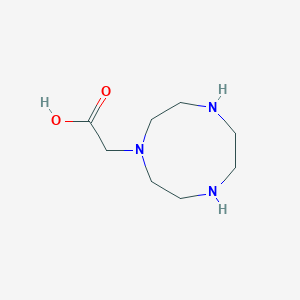

![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)
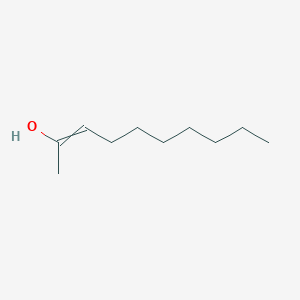
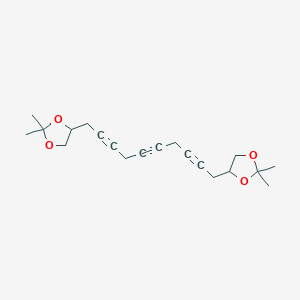

![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
